molecular formula C10H13ClN2O B2834754 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride CAS No. 2044872-82-2

3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride

Cat. No. B2834754
M. Wt: 212.68
InChI Key: ICCGPVYSOXKWKH-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindoline, which is a heterocyclic organic compound. The structure suggests that it might have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines . For example, amines can react with carbonyl compounds to form imines .


Molecular Structure Analysis

The molecular structure of this compound would likely include a 2,3-dihydro-1H-isoindol-1-one core, with an aminomethyl (–CH2NH2) group at the 3-position and a methyl (–CH3) group at the 2-position .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are generally good nucleophiles and can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like aminomethylphenylboronic acid are solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study by Couture et al. (1997) focused on the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives via a one-pot reaction. This research highlights the compound's relevance in chemical synthesis processes, particularly in forming structurally similar derivatives that could have diverse applications in materials science, pharmaceuticals, and organic chemistry (Couture, Deniau, & Grandclaudon, 1997).

Corrosion Inhibition

  • Research by Gupta et al. (2017) on the development of new phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid demonstrates the potential application of similar compounds in industrial processes. Although not directly about the specified compound, this study underscores the relevance of structurally related compounds in creating effective corrosion inhibitors, which could be critical in industrial maintenance and longevity (Gupta et al., 2017).

Aminomethylation Reactions

  • Aminomethylation, a key reaction in organic synthesis involving the introduction of an aminomethyl group into molecules, has wide-ranging implications in drug development, synthesis of complex molecules, and material science. Studies like those conducted by Mastalir et al. (2017), which explored manganese-catalyzed aminomethylation of aromatic compounds using methanol as a sustainable C1 building block, illustrate the importance of understanding and manipulating compounds like 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride in green chemistry and sustainable processes (Mastalir et al., 2017).

Safety And Hazards

Safety data sheets for similar compounds suggest that they can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. For example, aminomethylphenylboronic acid derivatives have been used in diverse scientific research applications .

properties

IUPAC Name

3-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13;/h2-5,9H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCGPVYSOXKWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride

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